

Pamapimod Selectivity Profile Across p38 Isoforms

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Compound Focus: Pamapimod

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The table below summarizes the available quantitative data on **Pamapimod's** inhibition of p38 MAPK isoforms, primarily derived from a foundational preclinical study [1].

p38 MAPK Isoform	Inhibitory Activity (IC ₅₀)	Selectivity Note
p38 α	14 \pm 2 nM	Primary target; potent inhibition [1].
p38 β	480 \pm 40 nM	~34-fold less potent than against p38 α [1].
p38 γ	No activity detected	No significant inhibition observed [1].
p38 δ	No activity detected	No significant inhibition observed [1].

Pamapimod is characterized as a highly selective inhibitor. When profiled across a panel of **350 kinases**, it bound to only four additional kinases besides p38, indicating a clean off-target profile [1].

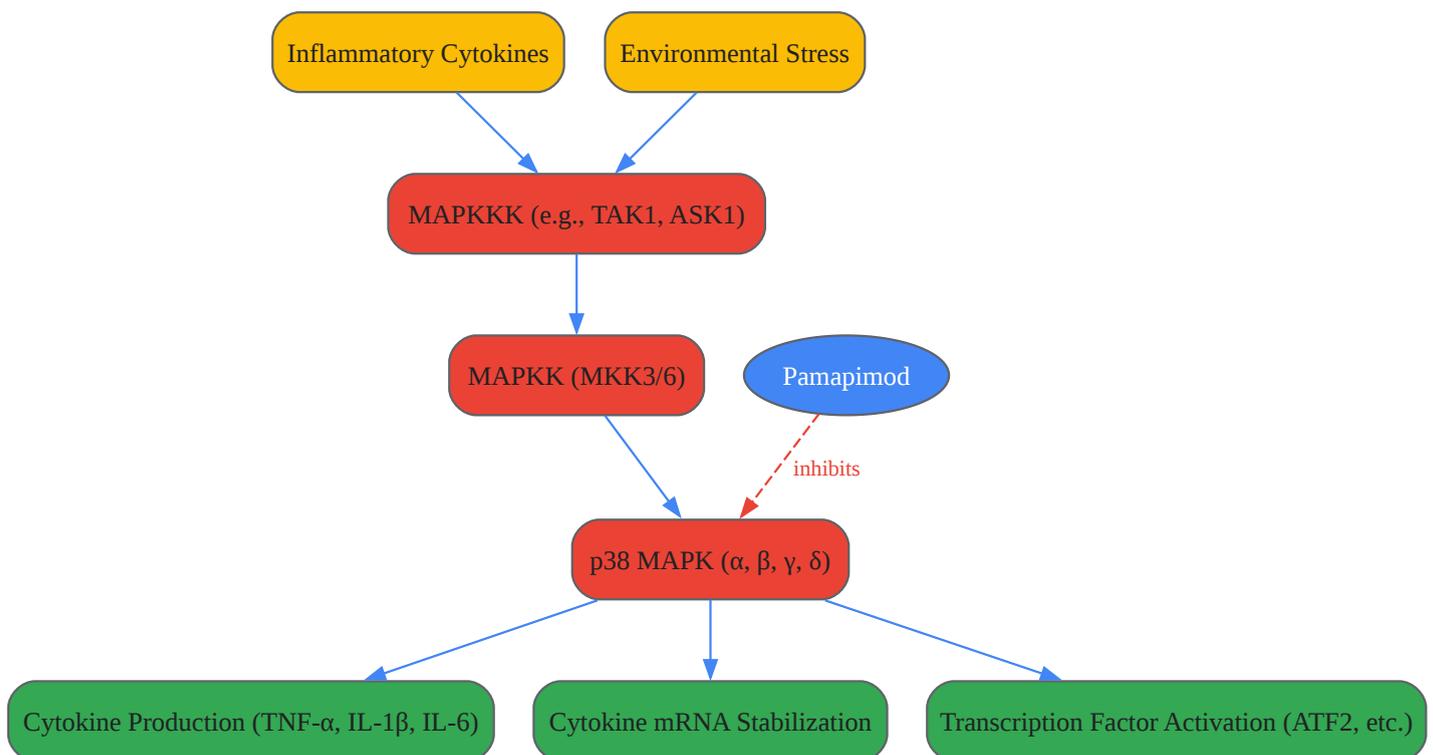
Key Experimental Protocols for Selectivity Profiling

The data in the table above was generated using standard and robust experimental methods. Here are the detailed protocols for the key assays cited:

- **In Vitro Kinase Activity Assay:** The enzymatic activity of the different p38 isoforms was measured by monitoring the phosphorylation of specific substrates. The half-maximal inhibitory concentration (IC₅₀) of **Pamapimod** was determined for each isoform [1].
- **Cellular Potency Assessment:** Cellular activity and selectivity were confirmed using phosphorylation of **heat shock protein 27 (HSP27)** as a selective readout for p38 activity, and phosphorylation of **c-Jun** as a readout for c-Jun NH₂-terminal kinase (JNK) activity. **Pamapimod** inhibited the p38 pathway (IC₅₀ of 60 nM) without affecting the JNK pathway [1].
- **Broad Kinase Profiling:** To establish selectivity beyond the p38 family, **Pamapimod** was screened against a large panel of 350 kinases to identify any off-target binding [1].

The p38 MAPK Signaling Pathway

To provide biological context for **Pamapimod**'s target, the following diagram illustrates the core p38 MAPK signaling pathway, which is activated by various stressors and inflammatory cytokines.



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Therapeutic Context and Clinical Challenges

- **Primary Indication Research:** **Pamapimod** was investigated for the treatment of **rheumatoid arthritis (RA)** and other autoimmune diseases. Preclinical data showed it could inhibit the production of key inflammatory cytokines like TNF α and IL-1 β , and it was effective in reducing disease severity in a murine model of collagen-induced arthritis [1].
- **Clinical Trial Outcome:** Despite promising preclinical results, clinical trials of **Pamapimod** in rheumatoid arthritis patients **did not show clear-cut efficacy** and the compound was associated with adverse effects, leading to a lack of further development for this indication [2].
- **A Common Hurdle:** The failure of **Pamapimod** reflects a broader challenge in the field. Many p38 inhibitors have faced clinical setbacks due to issues including **toxicity (liver, CNS), lack of sufficient efficacy, and tachyphylaxis (a rapid rebound of the disease after an initial improvement)** [3] [4]. This has prompted research into alternative strategies, such as inhibiting downstream kinases in the p38 pathway like MK2 [4].

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